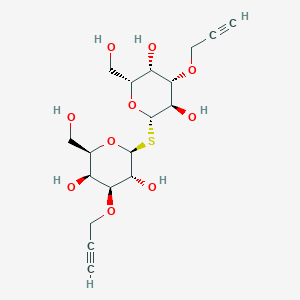
L-Serine1-13C,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine1-13C,15N is a stable isotope-labeled compound of L-serine, a non-essential amino acid. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, especially in the fields of biochemistry, molecular biology, and medical research. The compound is often used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and protein structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine1-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the serine molecule. One common method is to grow plants or microorganisms in an environment enriched with 13CO2 and 15N-containing nutrients. The labeled serine is then extracted and purified. Another method involves chemical synthesis starting from labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia, followed by a series of reactions to form the labeled serine.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms are cultured in a medium containing 13C and 15N sources. The fermentation process is optimized to maximize the yield of labeled serine, which is then isolated and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Serine1-13C,15N undergoes various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various substituted serine derivatives
科学的研究の応用
L-Serine1-13C,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies and to investigate the role of serine in neurological diseases.
Industry: Employed in the production of labeled compounds for research and development.
作用機序
L-Serine1-13C,15N exerts its effects primarily through its role in protein synthesis and cellular metabolism. It is converted to glycine by serine hydroxymethyltransferase, providing one-carbon units necessary for the synthesis of purine bases, adenine, and guanine. This conversion is crucial for DNA and RNA synthesis, cell growth, and proliferation.
類似化合物との比較
Similar Compounds
L-Serine: The non-labeled form of the amino acid.
D-Serine: The D-enantiomer of serine, which has different biological roles.
L-Alanine1-13C,15N: Another stable isotope-labeled amino acid used in similar research applications.
Uniqueness
L-Serine1-13C,15N is unique due to its dual labeling with carbon-13 and nitrogen-15, making it highly valuable for detailed metabolic and structural studies. Its ability to provide insights into complex biochemical pathways and molecular interactions sets it apart from other labeled compounds.
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
107.08 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-3-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1 |
InChIキー |
MTCFGRXMJLQNBG-WGVUESGYSA-N |
異性体SMILES |
C([C@@H]([13C](=O)O)[15NH2])O |
正規SMILES |
C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


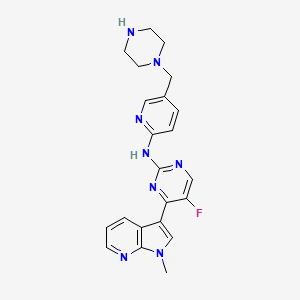
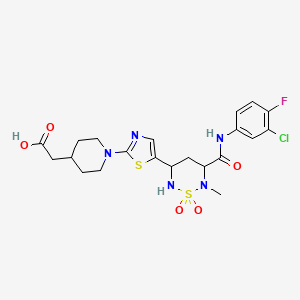

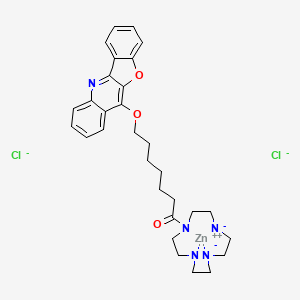

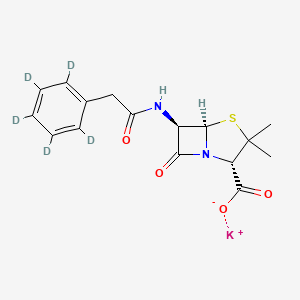
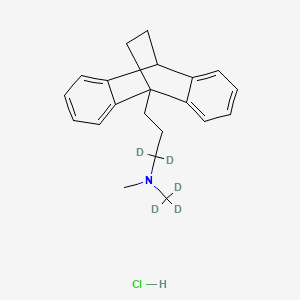
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
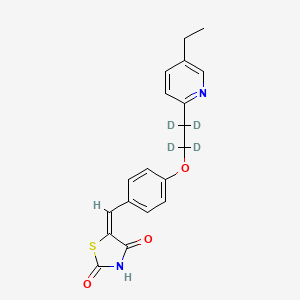
![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
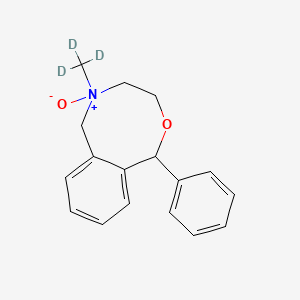
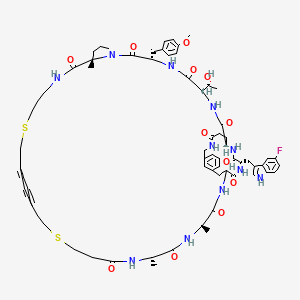
![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
